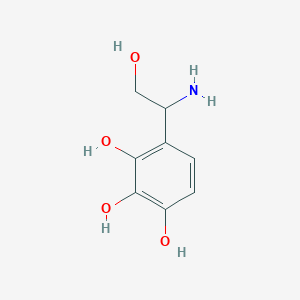
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is an organic compound with the molecular formula C8H11NO4 This compound is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Nitration: The starting material, benzene-1,2,3-triol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Benzene-1,2,3-triol (Pyrogallol): A trihydroxybenzene derivative with similar hydroxyl groups but lacking the amino and hydroxyethyl groups.
Benzene-1,2,4-triol (Hydroxyhydroquinone): Another trihydroxybenzene derivative with hydroxyl groups in different positions.
4-(3-Amino-1-hydroxypropyl)benzene-1,2,3-triol: A compound with a similar structure but with a different alkyl chain length.
Uniqueness: 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to the presence of both an amino group and a hydroxyethyl group, which confer distinct chemical properties and reactivity compared to other trihydroxybenzene derivatives.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2 |
InChI Key |
PFDPXJWHQCVFJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















